molecular formula C8H11NO3 B2869898 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione CAS No. 1823586-53-3

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione

Cat. No.: B2869898
CAS No.: 1823586-53-3
M. Wt: 169.18
InChI Key: APYZBKDPOPKNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C8H11NO3. It is also known by its IUPAC name, 1-allyl-3-hydroxypiperidine-2,6-dione. This compound is part of the piperidine-2,6-dione family, which is known for its diverse biological and chemical properties .

Scientific Research Applications

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione has several scientific research applications:

Future Directions

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . Future research may focus on the development of novel substituted piperidine-2,6-dione derivatives for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group allows for unique reactivity compared to other piperidine-2,6-dione derivatives .

Properties

IUPAC Name

3-hydroxy-1-prop-2-enylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-5-9-7(11)4-3-6(10)8(9)12/h2,6,10H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZBKDPOPKNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)CCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.